(1r)-(+)-Tricyclene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(2S,6R)-1,7,7-trimethyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3/t6?,7-,8+,10? |
InChI Key |
RRBYUSWBLVXTQN-VZCHMASFSA-N |
Isomeric SMILES |
CC1(C2C[C@H]3C1([C@H]3C2)C)C |
Canonical SMILES |
CC1(C2CC3C1(C3C2)C)C |
Origin of Product |
United States |
Extraction of Essential Oils:the Primary and Most Common Method for Extracting Essential Oils from Aromatic Plants is Distillation.hilarispublisher.com
Hydrodistillation and Steam Distillation: These are the most widely used techniques for obtaining volatile compounds like tricyclene (B1222867). hilarispublisher.comagriculturejournals.cz In these processes, steam is passed through the plant material, causing the volatile oils to vaporize. The resulting mixture of steam and oil vapor is then condensed, and the essential oil is separated from the water. hilarispublisher.com The essential oil from the tricyclene-rich Salvia aegyptiaca chemotype, for example, was obtained by hydrodistillation. nih.gov
Solvent Extraction: This method uses organic solvents to dissolve the essential oils from the plant matter. While effective, it may also extract non-volatile compounds.
Purification and Isolation:once the Crude Essential Oil is Obtained, Chromatographic Techniques Are Employed to Separate Its Complex Mixture of Constituents and Isolate Pure 1r + Tricyclene.rroij.commasterorganicchemistry.com
Gas Chromatography (GC): As a primary analytical tool, GC is used to separate and identify the volatile components of an essential oil based on their boiling points and affinity for the stationary phase of the GC column. iscientific.org It is fundamental for determining the percentage of tricyclene (B1222867) in an oil sample. researchgate.net
Column Chromatography: This is a classic purification technique where the essential oil is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. A solvent (mobile phase) is used to elute the compounds, which separate based on their differing affinities for the stationary phase. masterorganicchemistry.com
High-Performance Liquid Chromatography (HPLC): For more precise purification, particularly on a preparative scale, HPLC is used. It operates on similar principles to column chromatography but uses high pressure to pass the solvent through a column with smaller particles, resulting in higher resolution and better separation of closely related compounds. masterorganicchemistry.comiscientific.orgnatpro.com.vn
These methodologies, from initial extraction to final purification, are essential for obtaining (1R)-(+)-Tricyclene from its natural plant sources for further study and characterization.
Chemical Synthesis and Synthetic Route Development
Classical Total Synthesis Approaches to the Tricyclene (B1222867) Skeleton
Early synthetic strategies toward the tricyclene core were often characterized by multi-step sequences involving intramolecular cyclization and rearrangement reactions of functionalized bicyclic precursors. These classical approaches were fundamental in establishing the feasibility of constructing such a sterically demanding framework.
A representative classical approach involves the synthesis of a tricyclic analogue, camphor-1,4-homoenol, through the reductive cyclization of 8-bromocamphor researchgate.net. This method highlights the core logic of many early syntheses: creating a bond between spatially proximate atoms within a rigid bicyclic system to form the third ring.
The key steps in this type of synthesis are:
Functionalization of a Bicyclic Precursor: Starting with a well-defined bicyclic molecule like camphor, a functional group (e.g., a bromine atom) is installed at a position suitable for intramolecular reaction. In the case of 8-bromocamphor, the bromine is at a methyl group on the bridge.
Reductive Cyclization: The functionalized precursor is then treated with a reducing agent. For 8-bromocamphor, reacting it with magnesium powder in refluxing tetrahydrofuran (THF) or with calcium in liquid ammonia leads to the formation of an organometallic intermediate or a radical anion researchgate.net.
Intramolecular Cyclization: This reactive intermediate undergoes an intramolecular nucleophilic attack on the carbonyl group of the camphor skeleton. This step forges the crucial carbon-carbon bond that closes the third ring, resulting in the tricyclic structure of camphor-1,4-homoenol researchgate.net.
This strategy, while not a direct synthesis of tricyclene itself, demonstrates a classical methodology for accessing the fundamental tricyclo[2.2.1.02,6]heptane core through the strategic manipulation of a rigid bicyclic starting material. Such syntheses were pivotal in understanding the reactivity and conformational behavior of these strained systems.
Stereoselective and Enantioselective Synthesis Strategies for (1R)-(+)-Tricyclene
Achieving the specific (1R)-(+)- enantiomer of tricyclene requires precise control over stereochemistry. Modern synthetic strategies accomplish this primarily through the use of chiral starting materials derived from the "chiral pool," leveraging the inherent stereochemistry of abundant natural products.
A prominent strategy involves starting with (+)-camphor, a readily available natural product with the desired (1R) configuration. The rigid bicyclic structure of camphor provides a robust template for stereocontrolled transformations chim.itnih.gov. A plausible stereoselective route from a (+)-camphor derivative to this compound would proceed through the following key transformations:
Preparation of a Chiral Precursor: The synthesis can commence from a derivative such as (+)-tricyclenic acid, which can be historically prepared from camphor.
Functional Group Manipulation: The carboxylic acid group of tricyclenic acid is converted into a suitable leaving group, a necessary step for the final ring formation.
Intramolecular Cyclization: The final cyclization to form the tricyclene skeleton is typically achieved through a reaction that preserves the stereochemistry of the starting material.
While direct synthesis from camphor provides one route, chemo-enzymatic methods represent another powerful strategy for achieving high enantioselectivity. These methods use enzymes to perform key stereoselective transformations. For instance, the lipase-mediated resolution of racemic alcohols is a common technique to obtain enantiomerically pure building blocks, which can then be elaborated into the target molecule nih.gov. Although a specific enzymatic synthesis for this compound via this method is not widely documented, the principle is broadly applicable in modern asymmetric synthesis.
Catalytic Isomerization Pathways and Rearrangements from Pinene Derivatives
The most commercially viable and extensively studied method for producing tricyclene is the catalytic isomerization of pinenes, particularly α-pinene. α-Pinene is an abundant and inexpensive monoterpene obtained from turpentine atlantis-press.com. This process typically involves treating α-pinene with an acid catalyst, which initiates a cascade of carbocation rearrangements, yielding a mixture of products including tricyclene, camphene (B42988), limonene, and terpinolene atlantis-press.comresearchgate.net.
The reaction mechanism proceeds through the formation of a pinyl carbocation intermediate, which can then rearrange via several pathways. The formation of tricyclene occurs through a Wagner-Meerwein rearrangement to an isocamphyl cation, followed by an intramolecular cyclization where a bond forms between C-2 and C-6, with subsequent deprotonation researchgate.net.
A wide array of catalysts have been investigated to optimize the conversion of α-pinene and the selectivity towards tricyclene and the commercially valuable camphene. These include both homogeneous and heterogeneous acid catalysts.
Key Catalytic Systems for α-Pinene Isomerization:
Solid Acid Catalysts: Titanium dioxide (TiO₂) is used industrially, often requiring high temperatures rsc.orgnih.gov.
Natural Aluminosilicates: Materials like zeolites and clays, often treated with acid (e.g., HCl or H₃PO₄), have shown high activity researchgate.net.
Sulfated Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) is a strong solid acid catalyst that effectively promotes isomerization at moderate temperatures atlantis-press.com.
Titanate Nanotubes (TNTs): Modified TNTs have demonstrated high conversion rates and excellent selectivity towards camphene, with tricyclene as a notable byproduct nih.gov.
MXenes: Novel 2D materials like Ti₃C₂ have been explored as highly active catalysts for α-pinene isomerization rsc.orgnih.gov.
The product distribution is highly dependent on the catalyst type, its acidity (both Brønsted and Lewis sites), and the reaction conditions such as temperature and reaction time.
| Catalyst | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Product Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Titanium Dioxide (TiO₂) | >155 | 24 | - | Camphene, Limonene, Tricyclene (Total 70%) | rsc.orgnih.gov |
| Sulfated Zirconia | 120 | 3 | - | Camphene, Tricyclene, Limonene, Terpinolene | atlantis-press.com |
| Acid-Treated Aluminosilicate (Al-Si RB/HCl) | 130 | 5.5 | 85 | Camphene (61%), Tricyclene (byproduct) | researchgate.net |
| Titanate Nanotubes (TNTs-Cl) | 120 | 1.5 | 97.8 | Camphene (78.5%), Tricyclene (byproduct) | nih.gov |
| Ti₃C₂ MXene (HF treated) | 160 | 6 | 74.65 | Camphene, Limonene, Tricyclene | nih.gov |
Development of Novel Synthetic Methodologies for Tricyclene and its Analogues
Research into the synthesis of tricyclene and its analogues continues to evolve, with novel methodologies focusing on efficiency, sustainability, and the synthesis of functionalized derivatives.
A significant recent development is the biosynthesis of tricyclene using metabolically engineered microorganisms. In one study, Escherichia coli was engineered to produce this compound by introducing the heterologous mevalonate (B85504) (MVA) pathway to supply the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.com. The key enzymes for the conversion to tricyclene were geranyl diphosphate synthase (GPPS) from Abies grandis and a specific tricyclene synthase (TS) from Nicotiana sylvestris mdpi.com. This chemoenzymatic approach represents a move towards sustainable and highly selective production, with initial titers of 0.060 mg/L achieved in shake-flask fermentations mdpi.com. Optimization through enzyme engineering and increasing the gene copy number of the tricyclene synthase further improved the yield mdpi.com.
In the realm of traditional organic synthesis, novel routes to the core tricyclo[2.2.1.02,6]heptane skeleton and its analogues often involve efficient rearrangement reactions. Carbonium ion-mediated rearrangements have been shown to be an effective method for creating the 4-azatricyclo[2.2.1.02,6]heptane system, a heterocyclic analogue of the tricyclene core rsc.org. This demonstrates that modern synthetic chemistry continues to refine and apply classical reaction mechanisms to construct complex polycyclic systems efficiently.
Furthermore, the development of advanced catalysts for the isomerization of pinenes, such as the aforementioned titanate nanotubes and MXenes, can also be considered a novel approach to accessing tricyclene nih.govnih.gov. These catalysts offer improvements in activity, selectivity, and reusability over traditional systems, pushing the boundaries of efficiency for this important transformation.
Reactivity and Reaction Mechanism Investigations
Radical Cation Chemistry of Tricyclene (B1222867): Photochemical Nucleophile–Olefin Combination, Aromatic Substitution (Photo-NOCAS) Reactions
Tricyclene participates in the Photochemical Nucleophile–Olefin Combination, Aromatic Substitution (Photo-NOCAS) reaction, even though it is not an olefin. bac-lac.gc.ca This reaction typically involves the formation of 1:1:1 adducts between a nucleophile, an olefin, and an electron-accepting aromatic compound. bac-lac.gc.ca The process is initiated by a photoinduced single electron transfer (SET) from the tricyclene molecule to the excited state of an aromatic sensitizer (B1316253), such as 1,4-dicyanobenzene, to form the tricyclene radical cation. bac-lac.gc.cacdnsciencepub.com
The radical cation of tricyclene is relatively stable, but its highly substituted cyclopropane (B1198618) ring is susceptible to cleavage. bac-lac.gc.cadal.ca This cleavage is assisted by the attack of a nucleophile, like methanol, on one of the tertiary carbon atoms of the three-membered ring. bac-lac.gc.cadal.ca The regio- and stereochemistry of the resulting adducts are indicative of this nucleophile-assisted cleavage mechanism. cdnsciencepub.com The process generates an incipient tertiary radical, which then couples with the radical anion of the aromatic sensitizer (e.g., 1,4-dicyanobenzene) to yield the final product. bac-lac.gc.ca Studies have shown no evidence for the ring-opening of the tricyclene radical cation to a distonic radical cation, which is a competing pathway observed for related compounds like α-pinene. dal.ca
Table 1: Products of the Photo-NOCAS Reaction of Tricyclene
| Reactants | Conditions | Key Intermediate | Product Type | Notes |
|---|---|---|---|---|
| Tricyclene, Methanol, 1,4-Dicyanobenzene | Photochemical irradiation, Acetonitrile-Methanol solvent | Tricyclene radical cation (18+•) | 1:1:1 Adduct (Methanol:Tricyclene:Aromatic) | The reaction proceeds via nucleophile-assisted cleavage of the cyclopropane ring radical cation. bac-lac.gc.cacdnsciencepub.com |
Mechanistic Studies of Skeletal Rearrangements and Wagner-Meerwein Processes
Tricyclene is a key species in the mechanistic discourse of classical skeletal rearrangements, particularly the Wagner-Meerwein rearrangement, which involves carbocation intermediates. spcmc.ac.in It has been proposed as a symmetric intermediate in the racemization and rearrangement of camphor-related compounds, such as the enantiomerization of isobornyl chloride. acs.org
One proposed mechanism involves the formation of a carbocation, which can then undergo proton abstraction to yield the mirror-symmetric tricyclene. acs.org This pathway, which predates the modern understanding of carbocations, was part of the Tiffeneau divalent carbon hypothesis, although the originally proposed α-elimination to form a carbene is now considered unlikely under acidic conditions. acs.org The modern interpretation suggests that a carbocation intermediate can react with a base (like a chloride anion) to abstract a proton, leading to the formation of tricyclene through a transition state. acs.org Computational studies indicate that while the formation of tricyclene is a mechanistic possibility, the energy barrier for this process can be higher than for other rearrangement pathways like hydride or methyl shifts. acs.org Furthermore, tricyclene has been observed as a minor product in the acid-catalyzed racemization of camphene (B42988), highlighting its role within the complex potential energy surface of these carbocation rearrangements. acs.org
Table 2: Tricyclene in Skeletal Rearrangement Mechanisms
| Reaction | Proposed Role of Tricyclene | Key Intermediates | Reference |
|---|---|---|---|
| Enantiomerization of isobornyl chloride | Symmetrical intermediate formed via proton abstraction from a carbocation. | Camphenyl cation, Isobornyl cation | acs.org |
| Camphene racemization | Intermediate formed during acid-catalyzed rearrangement. | Camphene carbocation | acs.org |
Electrophilic and Nucleophilic Reactivity Profiles of Tricyclene Derivatives
The reactivity of tricyclene and its derivatives is dictated by the electrophilic and nucleophilic character of the molecule and its intermediates. ucalgary.ca
Electrophilic Reactivity: The tricyclene ring system can be formed through electrophilic addition reactions. For example, the reaction of benzenesulfenyl chloride with a suitably substituted methylenenorbornene results in the closure of the tricyclene ring system. researchgate.net The cyclopropane ring of tricyclene itself possesses some π-character, making it susceptible to attack by strong electrophiles, often leading to ring-opening.
Nucleophilic Reactivity: Tricyclene itself is a nonpolar hydrocarbon and is generally unreactive toward nucleophiles. However, its derivatives and reaction intermediates exhibit significant reactivity with nucleophiles. As discussed in the photo-NOCAS reaction (Section 4.1), the tricyclene radical cation is readily attacked by nucleophiles like methanol, which assists in the cleavage of the three-membered ring. dal.ca Similarly, carbocation intermediates formed during acid-catalyzed rearrangements are powerful electrophiles that react with any available nucleophiles. rsc.org
The reactivity of carboxylic acid derivatives, a class of compounds that can be synthesized from tricyclene precursors, is governed by nucleophilic acyl substitution. solubilityofthings.comucalgary.ca The electrophilicity of the carbonyl carbon in these derivatives determines their susceptibility to nucleophilic attack. ucalgary.cachemistry.coach
Table 3: Reactivity Profile of Tricyclene and its Intermediates
| Reaction Type | Reagent | Substrate | Product Type | Mechanism |
|---|---|---|---|---|
| Electrophilic Addition | Benzenesulfenyl chloride | Methylenenorbornene derivative | Tricyclene derivative | Intramolecular electrophilic cyclization researchgate.net |
| Nucleophilic Attack on Intermediate | Methanol | Tricyclene radical cation | Ring-opened ether | Nucleophile-assisted ring cleavage cdnsciencepub.comdal.ca |
| Nucleophilic Attack on Intermediate | Water, Acetic Acid | Camphenyl cation | Borneol, Bornyl acetate | Carbocation trapping scielo.br |
Cycloaddition and Other Addition Reactions Involving the Tricyclene Ring System
Due to its saturated nature, tricyclene does not undergo cycloaddition reactions in the manner of alkenes or dienes. However, the strained bonds of the cyclopropane ring can participate in addition reactions that lead to ring opening. These are mechanistically distinct from pericyclic cycloadditions.
Electrophilic addition reactions can occur across the C-C bonds of the cyclopropane ring. For instance, the addition of HCl to nortricyclene (B1619838) (a related compound) has been studied in the context of norbornyl ion-pair leakage. acs.org While specific examples for (1r)-(+)-Tricyclene are sparse, this reactivity is characteristic of the nortricyclene skeleton.
Furthermore, derivatives of tricyclene can undergo polymerization. The free radical polymerization of 3-ethoxycarbonyl-tricyclo[3.2.1.0(2,4)]oct-6-ene, a tricyclene derivative, is proposed to proceed via a simultaneous ring-opening and ring-closing mechanism, although it results in low molecular weight polymers. researchgate.net This highlights how the strained ring system can be involved in addition-type polymerization processes.
Ring Cleavage Reactions and Derivatives
Ring cleavage is a dominant reaction pathway for tricyclene, providing a route to a variety of functionalized bicyclic derivatives. nih.govnih.gov The driving force for these reactions is the relief of the significant ring strain inherent in the cyclopropane moiety.
The most prominent example is the nucleophile-assisted cleavage of the tricyclene radical cation in the photo-NOCAS reaction, which yields ether-linked adducts (see Section 4.1). bac-lac.gc.cacdnsciencepub.com Acid-catalyzed ring cleavage is also common. Treatment of tricyclene or related compounds with acids in the presence of nucleophiles like water or acetic acid can lead to the formation of bornyl, isobornyl, or camphene derivatives through carbocation intermediates. scielo.br
Radical-induced ring cleavage has also been explored for related systems. For example, difluoro(methylene)cyclopropanes, which also contain a strained three-membered ring, can undergo homolytic cleavage under radical conditions (e.g., with n-Bu3SnH) to give ring-opened products. cas.cn This suggests that similar radical-mediated cleavage could be a viable pathway for tricyclene to produce functionalized derivatives.
Table 4: Ring Cleavage Reactions of the Tricyclene System
| Reagent/Condition | Type of Cleavage | Products | Mechanism Notes |
|---|---|---|---|
| Photo-induced electron transfer (e.g., 1,4-dicyanobenzene) + Nucleophile (e.g., Methanol) | Radical Cation Cleavage | Ether-linked bicyclo[2.2.1]heptane derivatives | Initiated by SET, followed by nucleophile-assisted opening of the cyclopropane ring. bac-lac.gc.cacdnsciencepub.com |
| Acid Catalysis (e.g., H+) + Nucleophile (e.g., H2O, AcOH) | Carbocation-mediated Cleavage | Camphene, Borneol, Bornyl acetate | Protonation followed by ring-opening to a stable carbocation, which is then trapped by a nucleophile. scielo.br |
| Radical Initiators (e.g., AIBN) | Homolytic Cleavage | Ring-opened radical intermediates | Homolytic cleavage of the strained C-C bond is a potential pathway, by analogy with other cyclopropane systems. cas.cn |
Mentioned Chemical Compounds
Biosynthetic Pathways and Enzymology
Elucidation of the Mevalonate (B85504) (MVA) Pathway in Tricyclene (B1222867) Biosynthesis
The fundamental building blocks for (1R)-(+)-Tricyclene biosynthesis are derived from the mevalonate (MVA) pathway. wikipedia.orgnih.gov This essential metabolic pathway is responsible for the production of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids. wikipedia.orgcreative-proteomics.com
The MVA pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. wikipedia.orgresearchgate.net A series of subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP. wikipedia.org The enzyme isopentenyl diphosphate isomerase catalyzes the interconversion of IPP and DMAPP, thereby providing the necessary substrates for the downstream synthesis of monoterpenes. wikipedia.orgcreative-proteomics.com In heterologous systems, such as engineered E. coli, the introduction of the MVA pathway is a critical first step for the production of tricyclene and other terpenes. mdpi.comresearchgate.net
Functional Characterization and Engineering of Tricyclene Synthase (TS) Enzymes
The pivotal enzyme in the formation of this compound is tricyclene synthase (TS). This enzyme, belonging to the terpene synthase (TPS) family, catalyzes the cyclization of geranyl diphosphate (GPP) to form the characteristic tricyclic structure of tricyclene. wikipedia.orgqmul.ac.uk Tricyclene synthase has the systematic name geranyl-diphosphate diphosphate-lyase (cyclizing; tricyclene-forming). wikipedia.orgqmul.ac.uk
Functional characterization studies have shown that tricyclene synthases can exhibit product promiscuity. For instance, the enzyme from Solanum lycopersicum (tomato) produces a mixture of tricyclene, camphene (B42988), β-myrcene, and limonene. wikipedia.orgqmul.ac.ukexpasy.orguniprot.orgcreative-enzymes.com The catalytic activity of these enzymes is dependent on the presence of divalent metal ions, such as Mg²⁺ or Mn²⁺, which are coordinated by conserved motifs like the DDXXD/E motif. uniprot.orguniprot.org
Protein engineering efforts have focused on improving the catalytic efficiency and product specificity of tricyclene synthases. A significant breakthrough in enhancing tricyclene production in heterologous hosts has been the truncation of the N-terminal region of the enzyme. mdpi.comresearchgate.net Plant-derived terpene synthases often contain N-terminal transit peptides that target them to specific organelles. mdpi.com These transit peptides can interfere with proper protein folding and solubility when expressed in prokaryotic hosts like E. coli. mdpi.comresearchgate.net By removing these transit peptides, researchers have achieved dramatic increases in tricyclene titers. mdpi.comresearchgate.net For example, truncation of the Nicotiana sylvestris tricyclene synthase resulted in a 794.5-fold improvement in tricyclene production in E. coli. mdpi.comresearchgate.net
Role of Geranyl Diphosphate Synthase (GPPS) and Related Enzymes in Isoprenoid Precursor Formation
GPPS enzymes can exist as homodimers or heterodimers. pnas.orgscilit.comnih.gov In some plant species, heterodimeric GPPSs are composed of a large subunit and a small subunit, which together modulate catalytic activity and product specificity. pnas.orgscilit.comnih.gov The co-expression of both subunits can lead to enhanced catalytic efficiency. pnas.orgscilit.com In metabolic engineering strategies, the overexpression of a highly active GPPS is often necessary to ensure a sufficient supply of GPP for the downstream tricyclene synthase. mdpi.comresearchgate.net The functional expression of GPPS from various sources, including Abies grandis, has been successfully demonstrated in heterologous systems like E. coli for the production of monoterpenes. mdpi.comresearchgate.net
Heterologous Biosynthesis Systems for this compound Production (e.g., in E. coli)
Escherichia coli has been widely engineered as a microbial cell factory for the production of this compound. mdpi.comresearchgate.net This is achieved by introducing the necessary biosynthetic genes, typically organized in plasmids, into the host organism. mdpi.comresearchgate.netnih.gov A common strategy involves a two-plasmid system where one plasmid carries the genes for the heterologous MVA pathway to supply IPP and DMAPP, and the second plasmid contains the genes for GPPS and tricyclene synthase. mdpi.com
Several factors have been identified as critical for optimizing tricyclene production in E. coli. These include the choice of tricyclene synthase, the copy number of the synthase-encoding gene, and the fermentation temperature. mdpi.comresearchgate.net Lower induction temperatures have been shown to improve the solubility of the tricyclene synthase, leading to higher product titers. mdpi.com As previously mentioned, a key strategy for boosting production is the truncation of the N-terminal transit peptides of plant-derived tricyclene synthases, which has led to significant increases in yield. mdpi.comresearchgate.net Through these metabolic engineering efforts, tricyclene titers have been substantially improved, demonstrating the potential of microbial platforms for the sustainable production of this valuable monoterpene. mdpi.comresearchgate.net
Table 1: Heterologous Production of this compound in E. coli
| Host Organism | Key Enzymes Expressed | Precursor Pathway | Initial Titer (mg/L) | Optimized Titer (mg/L) | Key Optimization Strategy |
|---|---|---|---|---|---|
| E. coli | Abies grandis GPPS, Nicotiana sylvestris TS | Heterologous MVA pathway | 0.060 mdpi.comresearchgate.net | 47.671 mdpi.comresearchgate.net | N-terminal truncation of Tricyclene Synthase mdpi.comresearchgate.net |
Detailed Enzymatic Mechanisms of Tricyclene Formation
The enzymatic formation of this compound from GPP is a complex cyclization reaction catalyzed by tricyclene synthase. researchgate.net This reaction proceeds through a series of carbocationic intermediates, and the enzyme's active site plays a crucial role in stabilizing these intermediates and guiding the reaction cascade to the correct product. semanticscholar.orgresearchgate.net The mechanism can be summarized in the following steps:
Ionization of GPP : The reaction is initiated by the removal of the diphosphate group from GPP, forming a geranyl cation. researchgate.net
Isomerization and Initial Cyclization : The geranyl cation isomerizes to a linalyl diphosphate intermediate, which then undergoes a C1-C6 cyclization to form an α-terpinyl cation. researchgate.net
Secondary Cyclization and Rearrangements : The α-terpinyl cation undergoes further cyclization and a series of hydride shifts and rearrangements. semanticscholar.orgresearchgate.net
Final Ring Closure and Deprotonation : The reaction culminates in the formation of the characteristic tricyclic ring structure of tricyclene, followed by deprotonation to yield the final neutral product. nih.gov
The precise details of the carbocationic intermediates and their rearrangements are highly dependent on the specific tricyclene synthase and the architecture of its active site. semanticscholar.orgresearchgate.netresearchgate.net
Advanced Spectroscopic Analysis for Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. omicsonline.org For (1R)-(+)-Tricyclene, both one-dimensional and two-dimensional NMR methods are essential for a complete structural assignment.
One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Coupling Analysis
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each atom within the molecule. youtube.com
The ¹H NMR spectrum of this compound displays signals corresponding to its 16 protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The spectrum typically shows complex multiplets due to spin-spin coupling between neighboring protons, which provides valuable information about the connectivity of the atoms.
The ¹³C NMR spectrum reveals the ten carbon atoms of the tricyclene (B1222867) skeleton. nih.gov Since ¹³C NMR spectra are often acquired with proton decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum and allowing for the direct counting of non-equivalent carbons. youtube.com
| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C1 | 14.1 | - |
| C2 | 32.1 | 1.15 (m) |
| C3 | 32.7 | 1.65 (m) |
| C4 | 26.9 | 1.30 (m) |
| C5 | 24.3 | 1.30 (m) |
| C6 | 12.0 | 0.85 (m) |
| C7 | 34.6 | - |
| C8 (CH₃) | 20.3 | 0.95 (s) |
| C9 (CH₃) | 20.3 | 0.95 (s) |
| C10 (CH₃) | 10.7 | 0.80 (s) |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and experimental conditions. The assignments are based on typical values for similar bridged systems.
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation
While 1D NMR provides essential data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle. weebly.com These experiments reveal correlations between nuclei, allowing for the definitive assignment of the structure and stereochemistry. omicsonline.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons in the tricyclic system, confirming the connectivity of the CH and CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu The HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This powerful technique helps to connect the different spin systems identified by COSY and to place quaternary carbons, like C1 and C7 in tricyclene, within the molecular framework.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns upon ionization. wikipedia.org
For this compound (C₁₀H₁₆), Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique. mdpi.comsigmaaldrich.com The gas chromatograph separates the compound from a mixture, and the mass spectrometer then analyzes it. The resulting mass spectrum will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of tricyclene, which is approximately 136 g/mol . nih.govnih.gov
The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. msu.edu For tricyclene, characteristic fragments arise from the cleavage of the strained ring system.
| m/z Value | Proposed Fragment Identity |
| 136 | Molecular Ion [M]⁺ |
| 121 | [M - CH₃]⁺ |
| 93 | [M - C₃H₇]⁺ |
| 79 | [C₆H₇]⁺ |
| 67 | [C₅H₇]⁺ |
High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion. nih.govuni-rostock.de This allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For tricyclene, HRMS would confirm the molecular formula as C₁₀H₁₆. nih.gov
Infrared (IR) Spectroscopy for Identifying Key Functional Group Orientations and Structural Features
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. wikipedia.org It is particularly useful for identifying the presence of specific functional groups. libretexts.org For a hydrocarbon like this compound, the IR spectrum is relatively simple but provides key information.
The spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations. The presence of the strained cyclopropane (B1198618) ring within the tricyclene structure can also give rise to characteristic absorptions. acs.org
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | C-H stretch (cyclopropyl) |
| 2850-2960 | C-H stretch (aliphatic) |
| ~1450 | C-H bend (scissoring) |
| ~1370 | C-H bend (methyl rock) |
| ~1020 | Cyclopropane ring deformation |
| ~850 | C-H bend (out-of-plane) |
The bands around 3050 cm⁻¹ and 1020 cm⁻¹ are particularly indicative of the cyclopropane moiety within the tricyclene skeleton. acs.org
Integration of Multi-Modal Spectroscopic Data for De Novo Structure Elucidation
The de novo structural elucidation of an unknown compound, or the confirmation of a known structure like this compound, relies on the synergistic integration of data from multiple spectroscopic techniques. cornell.edu
The process begins with MS, which provides the molecular formula and a preliminary idea of the structure through its fragmentation pattern. IR spectroscopy then offers clues about the functional groups present; in this case, confirming a saturated hydrocarbon with a possible strained ring system.
The core of the structural determination lies in the detailed analysis of 1D and 2D NMR data. The ¹H and ¹³C spectra provide the basic carbon-hydrogen framework. COSY, HSQC, and HMBC experiments are then used to piece together this framework, establishing the connectivity between all atoms in the molecule. Finally, NOESY data provides through-space correlations that confirm the three-dimensional structure and stereochemistry.
By combining the information from MS, IR, and a full suite of NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, highlighting the power of modern spectroscopic methods in chemical analysis.
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations (Ab Initio, Density Functional Theory) on Electronic Structure, Stability, and Bonding
Quantum chemical calculations, including both ab initio and density functional theory (DFT) methods, are powerful tools for investigating the electronic structure, stability, and bonding of molecules like (1R)-(+)-tricyclene. wikipedia.orgnih.gov These computational approaches solve the Schrödinger equation, providing insights into the distribution of electrons and the energies associated with different molecular configurations. wikipedia.orgnorthwestern.edu
DFT, in particular, has become a widely used method for studying the properties of organic molecules due to its balance of computational cost and accuracy. nih.govirjweb.com By applying DFT, researchers can calculate various properties such as structural parameters (bond lengths and angles), electronic energies, and thermodynamic properties. northwestern.edunih.gov For instance, DFT calculations can be used to determine the optimized molecular geometry of this compound and to analyze its electronic band structure. nih.govnih.gov
The stability of different tautomeric forms of related cyclic compounds has been successfully evaluated using DFT calculations, providing insights into their relative energies and equilibrium constants. scirp.org These calculations often involve optimizing the geometry of the molecule to find its minimum energy configuration. irjweb.com The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311+G(d,p)) are crucial for obtaining reliable results. irjweb.commdpi.com
Furthermore, quantum chemical calculations can elucidate the nature of chemical bonding through methods like Natural Bond Orbital (NBO) analysis. nih.gov This provides information about charge distribution and interactions between orbitals, contributing to a deeper understanding of the molecule's structure and reactivity.
Table 1: Representative Quantum Chemical Methods and Their Applications
| Method | Abbreviation | Typical Application |
| Density Functional Theory | DFT | Geometry optimization, electronic structure, thermodynamic properties. nih.govirjweb.com |
| Ab Initio Methods (e.g., Møller-Plesset perturbation theory) | MP2, MP3 | High-accuracy energy calculations, investigation of electron correlation. nih.gov |
| Hartree-Fock | HF | Initial geometry optimization, wavefunction calculation (often a starting point for more advanced methods). wikipedia.org |
Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations
Computational modeling is instrumental in mapping the reaction pathways and analyzing the transition states of chemical transformations involving this compound and related terpenoid structures. dntb.gov.ua Transition state theory (TST) provides the fundamental framework for understanding reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.org
Algorithms have been developed to predict the outcomes of complex carbocationic rearrangements, which are common in terpene chemistry. nih.gov These methods can generate large reaction networks, identifying plausible intermediates and the mechanistic routes leading to observed products. nih.gov For example, computational studies have been used to investigate the acid-catalyzed conversion of related terpene alcohols, elucidating multi-step carbocation rearrangement pathways. dntb.gov.ua
The identification of transition states is a critical and often challenging aspect of these studies. ims.ac.jp Advanced computational methods have been developed to efficiently locate transition state structures, which represent the highest energy point along a reaction coordinate. ims.ac.jpbioengineer.org The energy of this transition state determines the activation energy of the reaction.
Theoretical calculations have been applied to study the deprotonation and rearrangement steps in the biosynthesis of related terpenes, providing insights into the barriers for different reaction pathways. dntb.gov.ua These studies often employ DFT methods to calculate the energies of reactants, products, and transition states.
Conformational Analysis and Stereochemical Predictions of this compound and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iscnagpur.ac.in For a rigid molecule like this compound, the possible conformations are limited, but the stereochemistry of its derivatives is a key area of computational study.
Computational methods can predict the stereochemical outcomes of reactions, which is crucial in the synthesis and understanding of complex molecules. biorxiv.org For instance, the stereochemical quality of predicted 3D models of molecules can be evaluated using computational tools to identify errors in chirality and planarity. nih.gov
The relative stability of different conformers can be assessed by calculating their energies. lasalle.edu For example, in cyclohexane (B81311) systems, the chair conformation is more stable than the boat conformation due to lower torsional and steric strain. iscnagpur.ac.in While this compound has a rigid tricyclic structure, its derivatives can exhibit different conformations that can be analyzed computationally.
Computational studies have been used to investigate the stereochemistry of related norbornyl derivatives. caltech.edu These studies have shown that substituent effects and steric interactions can significantly influence the chemical shifts observed in NMR spectroscopy, providing a link between computed structures and experimental data. caltech.edu
Computational Prediction and Validation of Spectroscopic Parameters
Computational chemistry plays a vital role in predicting and validating spectroscopic parameters, such as those obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. wikipedia.orgnih.gov These predictions are invaluable for structure elucidation and for confirming the identity of synthesized compounds. nih.gov
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool in organic chemistry. nih.govresearchgate.net Machine learning models and quantum chemical calculations, particularly DFT, are used to predict these shifts with increasing accuracy. researchgate.netarxiv.org By comparing the computationally predicted spectra with experimental data, researchers can validate the proposed structures of molecules. nih.govnih.gov For example, computational methods have been successfully used to predict the NMR spectra of complex natural products, aiding in their structure revision. researchgate.net
Similarly, IR spectra can be predicted computationally. arxiv.org These calculations determine the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. tsukuba.ac.jp The accuracy of these predictions can be enhanced by using appropriate scaling factors or by employing more advanced anharmonic calculations. arxiv.org
The QCEIMS (Quantum Chemistry Electron Ionization Mass Spectra) program allows for the simulation of mass spectra, providing another layer of computational validation for molecular structures. rsc.org This method can predict fragmentation patterns, which are characteristic features of a molecule's mass spectrum. rsc.org
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical Example for a Derivative)
| Parameter | Computational Prediction | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | 1.15 (s, 3H), 1.23 (d, 1H), ... | 1.12 (s, 3H), 1.21 (d, 1H), ... |
| ¹³C NMR Chemical Shift (ppm) | 12.3, 20.5, 33.1, ... | 12.1, 20.3, 32.9, ... |
| IR Frequency (cm⁻¹) | 2950 (C-H stretch), 1450 (C-H bend), ... | 2955 (C-H stretch), 1452 (C-H bend), ... |
Molecular Dynamics Simulations for Mechanistic Insights into Reactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering deep mechanistic insights into chemical reactions. ebsco.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing the intricate details of reaction dynamics. ebsco.com
MD simulations are particularly useful for studying complex processes such as enzyme catalysis and reactions in solution. upc.edu In the context of terpene biosynthesis, MD simulations have been used to investigate the conformational changes and interactions within the active site of terpene synthase enzymes. upc.edu These simulations can help to understand how the enzyme guides the substrate through a series of complex carbocationic rearrangements to form products like tricyclene (B1222867). upc.edu
Recent advancements have enabled the simulation of chemical reactions within classical MD frameworks by incorporating methods to form and break chemical bonds. nih.govnih.gov These reactive force fields allow for the study of reaction kinetics and mechanisms on larger scales and longer timescales than are accessible with purely quantum mechanical methods. nih.gov
MD simulations can also be used to explore potential energy surfaces, which describe how the energy of a system changes as the positions of its atoms change. ebsco.com This information is crucial for understanding reaction pathways and identifying the factors that control reactivity and product selectivity. ebsco.com
Chemical Applications and Utility As a Research Scaffold
(1R)-(+)-Tricyclene as a Chiral Building Block in Complex Organic Synthesis
The rigid, three-dimensional structure of this compound, combined with its inherent chirality, makes it a valuable chiral building block in the asymmetric synthesis of complex organic molecules. sigmaaldrich.comambeed.comenamine.net Chiral building blocks are essential in medicinal chemistry and drug discovery, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.netwikipedia.org
The synthesis of complex natural products and their analogues frequently employs chiral starting materials to control the stereochemical outcome of the reaction sequence. This compound, derived from the natural product (+)-camphor, provides a readily available and optically pure scaffold. nih.gov Its tricyclic framework can be strategically functionalized to introduce various substituents and build molecular complexity. For instance, derivatives of tricyclene (B1222867) have been utilized in the synthesis of other complex molecules. google.com
The use of chiral auxiliaries, which are chiral compounds that are temporarily incorporated into a synthetic scheme to direct the stereoselective formation of new chiral centers, is a common strategy in asymmetric synthesis. wikipedia.org While this compound itself can be considered a chiral scaffold, its derivatives can also function as chiral auxiliaries or be incorporated into larger, more complex chiral structures. The development of synthetic methods that utilize such building blocks is a continuing area of research. nih.gov
Application in the Development of Novel Chemical Scaffolds and Frameworks
The unique topology of this compound serves as a foundation for the design and synthesis of novel chemical scaffolds and frameworks. nih.govmdpi.com A chemical scaffold is the core structure of a molecule to which various functional groups can be attached, leading to a library of compounds with diverse properties. researchgate.netbham.ac.uk The development of novel scaffolds is crucial for expanding the accessible chemical space in drug discovery and materials science. bham.ac.uknih.gov
The rigid and compact nature of the tricyclene core can impart specific conformational constraints on molecules derived from it. This can be advantageous in the design of ligands that bind to biological targets with high specificity. By modifying the tricyclene skeleton, chemists can create a variety of derivatives with tailored three-dimensional shapes and functionalities. google.com
Research has focused on synthesizing derivatives of tricyclic compounds for various applications. nih.govchemmethod.comnih.govmdpi.com For example, the synthesis of new tricyclic 1,2-thiazine derivatives has been explored for their potential anti-inflammatory activity. nih.gov The ability to generate diverse molecular architectures from a common starting material like tricyclene highlights its importance in the construction of new chemical entities.
Table 1: Examples of Tricyclene Derivatives and Their Synthetic Applications
| Derivative | Synthetic Application |
| 3-(tricyclo[2.2.1.0²,⁶]hept-1'-yl)propanal | Intermediate in the synthesis of fragrance compounds. google.com |
| 2-(tricyclo[2.2.1.0²,⁶]hept-1'-yl)propanal | Intermediate in the synthesis of fragrance compounds. google.com |
| Tricycloiminolactones | Versatile glycine (B1666218) equivalents for the synthesis of enantiopure α-amino acids. nih.gov |
Utility in Materials Science Research
The development of novel polymers and functional materials often relies on the use of monomers with specific geometric and chemical characteristics. The tricyclic structure of this compound could potentially be incorporated into polymer backbones or as pendant groups to influence properties such as thermal stability, mechanical strength, and optical activity.
The broader field of materials science constantly seeks new molecular components to construct advanced materials. thermofisher.com The use of chiral building blocks, in general, is relevant for creating materials with chiroptical properties, which are important for applications in optics and electronics. The potential for this compound and its derivatives to contribute to this area remains a subject for future exploration.
Emerging Research Frontiers and Future Directions in 1r + Tricyclene Chemistry
Innovations in Asymmetric Synthesis and Catalyst Development for Tricyclene (B1222867) Derivatives
The precise control of stereochemistry is paramount in chemical synthesis, and the development of asymmetric methods for producing enantiomerically pure compounds is a major focus of modern chemistry. irbbarcelona.org In the context of tricyclene, creating specific derivatives with high stereoselectivity opens up new avenues for research and application. The quest for efficient and selective catalysts is at the heart of these innovations.
Recent progress in asymmetric catalysis can be broadly categorized into three main approaches: organometallic catalysis, organocatalysis, and biocatalysis. chiralpedia.com
Organometallic Catalysis : Transition metals like rhodium, iridium, and nickel, paired with chiral ligands, are powerful tools for a variety of asymmetric transformations. irbbarcelona.orgfrontiersin.orgscielo.br These catalysts can facilitate the formation of chiral C-C and C-X bonds with high precision. frontiersin.org For reactions related to the synthesis of complex cyclic systems, catalysts such as Wilkinson's catalyst (Rh(PPh3)3Cl) and various nickel complexes have been employed. mdpi.com The development of new P-stereogenic phosphine (B1218219) ligands, such as MaxPHOX, represents a significant accomplishment in creating highly effective catalysts for asymmetric reactions. irbbarcelona.org
Organocatalysis : The use of small chiral organic molecules as catalysts has gained significant traction as a "greener" alternative to metal-based catalysts, avoiding concerns about metal toxicity. chiralpedia.com Catalysts like chiral proline derivatives and N-heterocyclic carbenes have proven to be versatile and highly effective for a wide range of asymmetric transformations. chiralpedia.comfrontiersin.org
Biocatalysis : Harnessing the power of enzymes and whole-cell systems offers a highly specific and environmentally friendly approach to asymmetric synthesis. chiralpedia.com Enzymes can operate under mild conditions and exhibit remarkable enantioselectivity. chiralpedia.comnih.gov The merging of biocatalysis with other techniques, such as photoredox catalysis, is an emerging area with high promise for novel reactivity. frontiersin.org
Despite significant progress, challenges in scalability, cost-effectiveness, and achieving high selectivity for a broad range of substrates remain. chiralpedia.com Future research will likely focus on developing more robust, cheaper, and versatile catalytic systems, including multi-catalyst processes that can perform several transformations in a single step. nih.gov
Table 1: Comparison of Asymmetric Catalysis Approaches
| Catalyst Type | Examples | Advantages | Disadvantages |
| Organometallic Catalysts | Rhodium, Iridium, Nickel complexes with chiral ligands (e.g., P-stereogenic phosphines) irbbarcelona.orgscielo.br | High activity and selectivity, broad scope of reactions. frontiersin.org | Potential for metal contamination/toxicity, cost of precious metals. chiralpedia.com |
| Organocatalysts | Proline derivatives, N-heterocyclic carbenes (NHCs), chiral Brønsted acids. chiralpedia.com | Metal-free (less toxic), stable, often derived from natural sources. chiralpedia.com | May require higher catalyst loading, substrate scope can be limited. |
| Biocatalysts | Isolated enzymes (e.g., reductases, transferases), whole-cell systems. chiralpedia.comresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. chiralpedia.com | Limited to biological conditions, enzyme stability can be an issue. |
Elucidation of Undiscovered Biosynthetic Enzymes and Alternative Biotransformation Pathways
Nature's synthetic machinery offers a blueprint for producing complex molecules like tricyclene with unparalleled efficiency. Recent advancements in metabolic engineering and synthetic biology have enabled the heterologous production of tricyclene in microbial hosts like E. coli. mdpi.com This is achieved by introducing the necessary biosynthetic pathway, which typically involves converting acetyl-CoA through the mevalonate (B85504) (MVA) pathway to produce the precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are then converted to geranyl diphosphate (GPP) by geranyl diphosphate synthase (GPPS), and finally cyclized by a tricyclene synthase (TS) to yield tricyclene. mdpi.com
However, it is speculated that a significant portion of nature's chemical diversity and the enzymes responsible for it remain undiscovered. frontiersin.org The field of genome mining, utilizing bioinformatics tools like antiSMASH, is dedicated to identifying novel biosynthetic gene clusters (BGCs) in microbial genomes. frontiersin.orgbeilstein-journals.org These tools screen genomic data for sequences with similarities to known core biosynthetic enzymes, potentially uncovering new terpene cyclases or other enzymes that could lead to novel tricyclene derivatives or more efficient production pathways. beilstein-journals.orgnih.gov
Biotransformation, which uses biological systems (microorganisms or isolated enzymes) to modify chemical compounds, presents another exciting frontier. researchgate.net This process can introduce functional groups onto the tricyclene scaffold with high regio- and stereoselectivity, which is often difficult to achieve through traditional chemical methods. Common biotransformation reactions include:
Hydroxylation : Introduction of a hydroxyl (-OH) group, often catalyzed by cytochrome P450 (CYP) monooxygenases. researchgate.netmdpi.com
Oxidation : Conversion of alcohol groups to aldehydes, ketones, or carboxylic acids. researchgate.net
Conjugation : Attachment of polar molecules like glucose or fatty acids to increase water solubility. researchgate.netmdpi.com
The study of how organisms metabolize compounds like tricyclene can reveal novel enzymatic pathways. For example, investigating the biotransformation of related monoterpenoids in insects has revealed new metabolic pathways involving conjugation with fatty acids and glucose. researchgate.net Elucidating these undiscovered enzymes and pathways could provide a new toolkit for the biocatalytic production of unique and valuable tricyclene derivatives.
Table 2: Potential Biotransformation Reactions for the Tricyclene Scaffold
| Reaction Type | Enzyme Class (Examples) | Potential Modification on Tricyclene |
| Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) researchgate.netnih.gov | Introduction of hydroxyl groups at various positions. |
| Dehydrogenation/Oxidation | Alcohol Dehydrogenases (ADHs) nih.gov | Oxidation of hydroxylated derivatives to ketones or aldehydes. |
| Dechlorination | Dehalogenases researchgate.net | Removal of chlorine atoms from halogenated derivatives. |
| Conjugation | UDP-glucuronosyltransferases, Glycine (B1666218) N-acyltransferases mdpi.com | Attachment of sugar or amino acid moieties. |
Development of Sustainable and Green Production Methodologies for Tricyclene
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. scielo.br Green production, or sustainable manufacturing, focuses on minimizing environmental impact, conserving resources, and promoting a circular economy. thttextile.com.vn The production of specialty chemicals like tricyclene is an area ripe for the application of these principles.
Traditionally, the synthesis of complex molecules like monoterpenes can involve intricate reaction steps, harsh conditions, and the use of hazardous materials, leading to significant waste. mdpi.com The development of sustainable production methodologies for tricyclene is centered on several core principles:
Use of Renewable Feedstocks : Microbial fermentation, as described for producing tricyclene in E. coli, utilizes renewable feedstocks like glucose, moving away from petrochemical-based starting materials. mdpi.comfrontiersin.org
Energy Efficiency : Biocatalytic processes typically occur at or near ambient temperature and pressure, significantly reducing the energy consumption compared to many traditional chemical syntheses. geniuserp.com Investing in energy-efficient technologies for bioreactors and downstream processing further enhances sustainability. geniuserp.com
Waste Reduction : Synthetic biology approaches can be optimized to maximize the conversion of feedstock to the desired product, minimizing the formation of byproducts. researchgate.net This aligns with the principles of lean manufacturing, which aim to cut waste and improve operational efficiency. geniuserp.com
Environmentally Benign Solvents : Biocatalytic reactions are often performed in aqueous media, avoiding the need for volatile and often toxic organic solvents.
Microbial electrochemical technologies (METs) represent another innovative approach, where microorganisms can be used to convert waste streams into valuable chemicals and bioenergy, offering a potential future route for a truly circular production system. frontiersin.org
Table 3: Comparison of Production Methodologies for Terpenoids
| Feature | Traditional Chemical Synthesis | Green/Sustainable Production (e.g., Biosynthesis) |
| Starting Materials | Often petroleum-derived. mdpi.com | Renewable feedstocks (e.g., sugars, biomass). frontiersin.org |
| Reaction Conditions | Can require high temperatures, pressures, and harsh reagents. mdpi.com | Mild conditions (e.g., ambient temperature and pressure). chiralpedia.com |
| Solvents | Often uses organic solvents. | Primarily aqueous media. chiralpedia.com |
| Waste Generation | Can produce significant amounts of byproducts and waste (low atom economy). scielo.br | High atom economy, reduced waste streams. scielo.br |
| Stereoselectivity | Often difficult to control, may produce racemic mixtures. | High stereoselectivity due to enzymatic control. chiralpedia.com |
Advanced Computational Methodologies for Predicting Complex Reactivity and Designing Novel Systems
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model molecular behavior, predict reaction outcomes, and design new chemical systems with unprecedented accuracy. escholarship.org For a molecule like tricyclene, which can be involved in complex reaction manifolds such as carbocationic rearrangements, computational methods provide critical insights that are often difficult to obtain experimentally. nih.gov
Several advanced computational methodologies are at the forefront of this research:
Density Functional Theory (DFT) : DFT is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost. numberanalytics.com It is widely used to calculate the electronic structure of molecules, explore potential energy surfaces, and determine the geometries of transition states, thereby elucidating reaction mechanisms. cam.ac.ukmdpi.com
Post-Hartree-Fock Methods : For higher accuracy, especially in systems with significant electron correlation, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) are employed. numberanalytics.com These are considered "gold standard" methods for many applications. numberanalytics.com
Molecular Dynamics (MD) Simulations : While DFT and related methods examine static structures, MD simulations model the movement of atoms over time. openmedicinalchemistryjournal.com This is crucial for understanding the role of dynamics in chemical reactions, where the outcome may not be solely determined by the lowest energy transition state. escholarship.org Ab initio molecular dynamics (AIMD) can be particularly powerful for rationalizing product selectivity in reactions with complex pathways. escholarship.org
Machine Learning (ML) and Artificial Intelligence (AI) : AI and ML are increasingly being integrated with computational chemistry. nih.gov These data-driven approaches can be trained on large datasets of chemical reactions to predict reactivity, optimize reaction conditions, and even propose novel synthetic routes, significantly accelerating the discovery process. nih.govnih.gov
These computational tools are being used to build predictive models for complex reaction networks, helping chemists to understand and control reaction outcomes with greater precision. nih.gov For tricyclene, this means a better ability to predict its behavior in various chemical environments and to rationally design new derivatives and synthetic pathways.
Table 4: Application of Advanced Computational Methods in Tricyclene Chemistry
| Computational Method | Key Application | Information Gained for Tricyclene Systems |
| Density Functional Theory (DFT) numberanalytics.com | Reaction Mechanism Elucidation | Calculation of transition state energies, reaction pathways, and thermodynamic stability of intermediates and products. cam.ac.uk |
| Molecular Dynamics (MD) openmedicinalchemistryjournal.com | Simulating System Dynamics | Understanding conformational flexibility, solvent effects, and non-statistical reaction outcomes. escholarship.org |
| Quantum Theory of Atoms in Molecules (QTAIM) mdpi.com | Analysis of Chemical Bonds | Characterizing the nature of bonding within the strained tricyclic framework and in intermolecular interactions. |
| Machine Learning (ML) Models nih.govnih.gov | Reactivity Prediction | Rapidly predicting the outcome of reactions for various tricyclene derivatives, guiding experimental design. |
Exploration of Further Chemical Transformations and Derivatizations for Academic Purposes
The unique, strained polycyclic structure of tricyclene makes it an intriguing substrate for fundamental chemical research. Exploring its reactivity not only expands our understanding of physical organic chemistry but also provides routes to novel molecular architectures. The academic exploration of tricyclene's chemistry focuses on discovering new transformations and creating derivatives with interesting structural or functional properties.
Key areas of exploration include:
Cycloaddition Reactions : The strained rings of tricyclene and related compounds like quadricyclane (B1213432) can participate in various cycloaddition reactions, providing access to complex polycyclic systems that would be difficult to synthesize otherwise. researchgate.net
Photoredox Catalysis : The interaction of tricyclene with photoredox catalysts can lead to unique radical-mediated transformations. acs.org This area of chemistry offers mild and efficient ways to form new bonds and functionalize the tricyclene core.
C-H Functionalization : Direct functionalization of the carbon-hydrogen bonds on the tricyclene skeleton is a highly atom-economical strategy to introduce new functional groups without the need for pre-functionalized starting materials.
Synthesis of Functional Materials : Derivatization of the tricyclene scaffold can lead to the creation of new materials. For example, the synthesis of fluorinated norbornene and tricyclononene derivatives has been explored for applications in photolithography as components of photoresist polymers. researchgate.net
Intramolecular Cyclizations : Using tricyclene derivatives as building blocks in intramolecular reactions, such as the [2+2+2] cyclotrimerization, can lead to the synthesis of highly complex and aesthetically interesting molecules like helicenes. mdpi.com
This curiosity-driven research is essential for pushing the boundaries of synthetic chemistry. The novel compounds and reactions discovered through the academic study of tricyclene can serve as a foundation for future applications and inspire new synthetic strategies across the chemical sciences.
Table 5: Examples of Chemical Transformations for the Tricyclene Scaffold
| Transformation Type | Reagents/Conditions | Potential Products | Purpose/Application |
| Cycloaddition | Fluorinated heteroaddends researchgate.net | Polyfluorinated tricyclic adducts | Synthesis of novel monomers for advanced polymers. researchgate.net |
| Photoredox-mediated Cycloaddition | Photosensitizer (e.g., DCN), acrylonitrile (B1666552) acs.org | Tetrahydrofuran adducts | Exploration of radical cation chemistry. acs.org |
| Intramolecular Cyclotrimerization | Transition metal catalysts (e.g., Ni, Rh) mdpi.com | Complex polyaromatic systems (e.g., helical indenofluorenes) | Synthesis of complex molecular architectures. mdpi.com |
| Derivatization | Various reagents for introducing functional groups | Fluorinated, hydroxylated, or other functionalized tricyclenes | Creating building blocks for materials science or further synthesis. researchgate.net |
Q & A
Q. What are the optimal reaction conditions for synthesizing (1r)-(+)-Tricyclene with high enantiomeric purity?
Methodological Answer:
- Catalyst Selection : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce asymmetry. For example, Jacobsen’s catalyst has shown efficacy in bicyclic monoterpene synthesis .
- Solvent and Temperature : Polar aprotic solvents (e.g., DCM, THF) at low temperatures (−20°C to 25°C) minimize racemization.
- Monitoring Purity : Employ chiral HPLC or circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee).
- Example Data Table :
| Catalyst | Solvent | Temp (°C) | ee (%) | Reference Protocol |
|---|---|---|---|---|
| Jacobsen | DCM | 0 | 92 | |
| BINAP-Ru | THF | 25 | 85 |
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Compare H and C NMR shifts with literature data (e.g., δ 1.2–1.5 ppm for methyl groups in bicyclic systems).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CH).
- X-ray Crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries.
- Infrared (IR) : Identify key functional groups (e.g., C-H stretches at 2800–3000 cm).
Validation : Cross-reference data with independent studies to minimize instrumental bias .
Q. What challenges arise in isolating this compound from natural sources?
Methodological Answer:
- Extraction : Use steam distillation or supercritical CO extraction to separate from plant matrices.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to resolve co-eluting terpenes.
- Purity Assessment : GC-MS or TLC to detect contaminants (e.g., α-pinene).
Pitfalls : Natural abundance variations require seasonal and geographical metadata collection .
Advanced Research Questions
Q. How can discrepancies in reported enantiomeric excess (ee) values for this compound be resolved?
Methodological Answer:
- Analytical Calibration : Use internal standards (e.g., (1s)-(−)-Tricyclene) for HPLC/CD quantification.
- Statistical Validation : Apply ANOVA or t-tests to compare inter-lab variability.
- Case Study : A 2022 study found ±5% ee variation due to column aging in chiral HPLC; regular column recalibration is critical .
Recommendation : Triangulate results with multiple analytical techniques (e.g., NMR derivatization) .
Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Model transition states for cyclization or oxidation reactions (e.g., Gibbs free energy barriers).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
- Validation : Correlate computational predictions with experimental yields (e.g., 80% agreement in Diels-Alder reactions) .
Example Workflow :
Optimize geometry using B3LYP/6-31G*.
Calculate Fukui indices to identify nucleophilic sites.
Q. How do steric and electronic factors influence the stability of this compound derivatives?
Methodological Answer:
- Steric Analysis : X-ray or NOESY NMR to assess intramolecular crowding.
- Electronic Effects : Hammett plots to correlate substituent effects with reaction rates.
- Case Study : Bulky substituents at C3 reduce thermal stability by 40% due to strain .
Q. What statistical methods are suitable for analyzing contradictory bioactivity data in this compound studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies using random-effects models.
- Sensitivity Testing : Identify outliers via Cook’s distance or leverage plots.
- Example : A 2023 meta-analysis resolved contradictions in antimicrobial activity by controlling for solvent polarity variations .
Data Contradiction & Synthesis Challenges
Q. How to address inconsistencies in reported melting points of this compound?
Methodological Answer:
- Purity Verification : Use DSC (differential scanning calorimetry) with >98% pure samples.
- Crystallization Conditions : Report solvent, cooling rate, and seeding practices.
- Historical Data : Post-2010 studies show tighter mp ranges (45–47°C) due to improved analytics .
Q. What experimental controls are critical for reproducibility in this compound catalysis studies?
Methodological Answer:
Q. How to design a study reconciling conflicting reports on this compound’s metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
